molecular formula C13H7ClN2O3 B6391187 MFCD18317846 CAS No. 1261891-19-3

MFCD18317846

Cat. No.: B6391187
CAS No.: 1261891-19-3
M. Wt: 274.66 g/mol
InChI Key: OKLVQDPRMWCWJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MFCD18317846 is a chemical compound cataloged under the MDL number system, commonly used in pharmaceutical and materials science research. Such compounds are frequently utilized as intermediates in drug synthesis due to their reactivity and ability to form hydrogen bonds, which influence bioavailability and target binding .

Key inferred properties of this compound include:

  • Molecular weight: ~180–220 g/mol (based on analogs like C₆H₃Cl₂N₃, MW 188.01 ).
  • Solubility: Moderate aqueous solubility (0.24–0.69 mg/ml), influenced by polar functional groups .
  • Bioactivity: Potential enzyme inhibition or receptor modulation, as seen in compounds with similar Log S values (-2.47 to -2.99) and bioavailability scores (0.55) .

Properties

IUPAC Name

5-(4-chloro-3-cyanophenyl)-2-oxo-1H-pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClN2O3/c14-11-2-1-7(3-8(11)5-15)10-6-16-12(17)4-9(10)13(18)19/h1-4,6H,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKLVQDPRMWCWJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CNC(=O)C=C2C(=O)O)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00687815
Record name 5-(4-Chloro-3-cyanophenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00687815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261891-19-3
Record name 4-Pyridinecarboxylic acid, 5-(4-chloro-3-cyanophenyl)-1,2-dihydro-2-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261891-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Chloro-3-cyanophenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00687815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD18317846 involves several steps, each requiring specific conditions to ensure the desired product is obtained. The synthetic routes typically involve the use of organic solvents, catalysts, and controlled temperatures to facilitate the reactions. The exact details of the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities of the compound. This process requires optimization of reaction conditions, including temperature, pressure, and the use of industrial-grade solvents and catalysts. The goal is to achieve high yields and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

MFCD18317846 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, making it suitable for different applications.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the desired products are formed.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can include derivatives with modified functional groups, which can enhance the compound’s properties and applications.

Scientific Research Applications

MFCD18317846 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions to synthesize new compounds with desired properties.

    Biology: Employed in biological studies to investigate its effects on cellular processes and pathways.

    Medicine: Explored for its potential therapeutic effects, including its use as a drug candidate for treating specific diseases.

    Industry: Utilized in industrial processes for the production of materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of MFCD18317846 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Understanding the molecular targets and pathways involved is crucial for elucidating the compound’s potential therapeutic and industrial applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares MFCD18317846 with structurally and functionally related compounds, focusing on molecular properties, synthesis routes, and biological activity. Data are synthesized from multiple sources to ensure diversity and reliability.

Table 1: Structural and Physicochemical Comparison

Property This compound (Inferred) CAS 918538-05-3 CAS 1046861-20-4 CAS 905306-69-6
Molecular Formula C₆HₓNₓClₓ C₆H₃Cl₂N₃ C₆H₅BBrClO₂ C₇H₁₀N₂O
Molecular Weight ~190–210 188.01 235.27 138.17
Log S (ESOL) -2.5 to -3.0 -2.99 -2.47 -1.98
Bioavailability Moderate (0.5–0.6) 0.55 0.55 0.55
Hazard Statements H315, H319, H335 H315-H319-H335 H302 H315-H319-H335

Key Findings:

Structural Flexibility : Compounds like CAS 918538-05-3 and CAS 905306-69-6 exhibit modular frameworks, allowing substitution at multiple positions to optimize reactivity and target affinity. This compound likely shares this adaptability .

Solubility-Bioactivity Trade-off : Lower Log S values (e.g., -2.99 for CAS 918538-05-3) correlate with reduced aqueous solubility but improved membrane permeability, a critical factor in CNS drug design .

Synthetic Efficiency : Palladium-catalyzed cross-coupling (e.g., CAS 1046861-20-4) offers high yields (69%) under mild conditions, suggesting similar methodologies could apply to this compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.